molecular formula C43H80NO10P B13749301 [(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Cat. No.: B13749301
M. Wt: 802.1 g/mol
InChI Key: YBFAKWDRJLWAAL-LRFDNYPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate is a complex organic compound that features multiple functional groups, including amino, methoxy, hydroxyphosphoryl, and octadec-9-enoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate typically involves multiple steps, including the protection and deprotection of functional groups, esterification, and phosphorylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be used to study enzyme interactions, cellular signaling pathways, and metabolic processes. Its structure allows it to interact with various biomolecules, making it a valuable tool for probing biological systems.

Medicine

In medicine, this compound may have potential therapeutic applications. It could be investigated for its effects on specific diseases or conditions, such as cancer, inflammation, or metabolic disorders.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings. Its unique properties can enhance the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of [(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, kinetics, and downstream signaling events are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • [(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate shares similarities with other phospholipid derivatives, such as phosphatidylserine and phosphatidylcholine.
  • Other related compounds include various glycerophospholipids and sphingolipids.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C43H80NO10P

Molecular Weight

802.1 g/mol

IUPAC Name

[(2R)-3-[[(2S)-2-amino-3-methoxy-3-oxopropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C43H80NO10P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(45)51-36-39(37-52-55(48,49)53-38-40(44)43(47)50-3)54-42(46)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,39-40H,4-17,22-38,44H2,1-3H3,(H,48,49)/b20-18-,21-19-/t39-,40+/m1/s1

InChI Key

YBFAKWDRJLWAAL-LRFDNYPESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)OC)N)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)OC)N)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.